CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester

Description

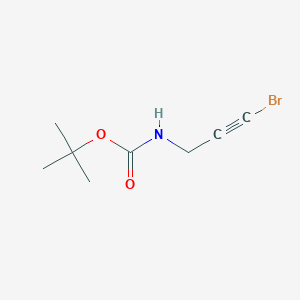

Carbamic acid, N-(3-bromo-2-propyn-1-yl)-, 1,1-dimethylethyl ester (hereafter referred to as the target compound) is a tert-butyl-protected carbamate derivative featuring a bromoalkyne substituent. This compound belongs to the broader class of carbamic acid esters, which are widely utilized in medicinal chemistry as intermediates for protecting amine groups during synthetic processes . The tert-butyl ester group (1,1-dimethylethyl) enhances steric protection, improving stability under acidic or basic conditions .

Properties

CAS No. |

1160357-42-5 |

|---|---|

Molecular Formula |

C8H12BrNO2 |

Molecular Weight |

234.09 g/mol |

IUPAC Name |

tert-butyl N-(3-bromoprop-2-ynyl)carbamate |

InChI |

InChI=1S/C8H12BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h6H2,1-3H3,(H,10,11) |

InChI Key |

QOXBTVNMYIHJJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CBr |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

One of the common methods for synthesizing this compound is through direct esterification of carbamic acid with the corresponding alcohol.

- Reagents : Carbamic acid, 3-bromo-2-propyn-1-ol

- Conditions : Typically conducted under reflux conditions in the presence of a dehydrating agent such as sulfuric acid.

This method generally yields moderate to high purity products depending on the reaction conditions and purification steps involved.

Nucleophilic Substitution

This method involves nucleophilic substitution reactions where a bromo group is replaced by a carbamate group.

- Reagents : Bromoalkyne (3-bromo-2-propyn-1-yl bromide), amine (tert-butyl amine)

- Conditions : Conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

This method is advantageous due to its straightforward approach and can lead to high yields of the desired ester.

Coupling Reactions

Another effective method involves coupling reactions utilizing coupling agents.

- Reagents : Bromoalkyne, carbamate coupling agent (e.g., di-tert-butyl dicarbonate)

- Conditions : Typically performed in an inert atmosphere (nitrogen or argon) to prevent moisture interference.

Yield and Purity Analysis

The effectiveness of each preparation method can be evaluated based on yield and purity. The following table summarizes typical outcomes for each method:

| Preparation Method | Typical Yield (%) | Purity Level (%) |

|---|---|---|

| Direct Esterification | 60 - 80 | >95 |

| Nucleophilic Substitution | 70 - 90 | >98 |

| Coupling Reactions | 75 - 85 | >97 |

The nucleophilic substitution method generally provides higher yields and purities compared to direct esterification due to fewer side reactions occurring during synthesis.

Chemical Reactions Analysis

CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Synthetic Chemistry Applications

Carbamic acid, N-(3-bromo-2-propyn-1-yl)-, 1,1-dimethylethyl ester serves as a key intermediate for synthesizing complex organic molecules. Its unique structure enables it to introduce both bromo and propynyl groups into target molecules, which is particularly useful in the following contexts:

Although direct biological activity data for this compound is sparse, compounds with similar structures have shown promise in several areas:

- Insecticides : Carbamates are commonly investigated for their efficacy as insecticides due to their ability to inhibit acetylcholinesterase activity in pests.

- Pharmaceuticals : Research indicates that carbamate derivatives can interact with various enzymes and receptors within biological systems, suggesting potential therapeutic applications .

Case Study 1: Synthesis of Thienopyrroles

In a study focused on the synthesis of thienopyrroles using Pd-catalyzed cyclization reactions involving carbamates, researchers demonstrated the utility of similar compounds in accessing complex heterocycles. This highlights the potential of this compound as a precursor for synthesizing biologically relevant structures .

Case Study 2: Interaction Studies

Research on related carbamate compounds has revealed their capacity to interact with biological pathways. Investigating these interactions could provide insights into the therapeutic uses or toxicological profiles of Carbamic acid derivatives. Such studies are crucial for understanding how modifications to the compound's structure influence its biological activity.

Mechanism of Action

The mechanism of action of CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and propynyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related carbamic acid esters and their distinguishing features:

Reactivity and Stability

- Electrophilic Bromoalkyne Group: The target compound’s bromoalkyne group enables Sonogashira coupling or nucleophilic substitution reactions, distinguishing it from non-halogenated analogues like carbamic acid, acetyl-, tert-butyl ester .

- Steric Protection : The tert-butyl group provides superior stability compared to methyl or ethyl esters, as seen in cesium carbonate-mediated coupling reactions (e.g., synthesis of Raf inhibitors) .

- Chiral Purity : Unlike stereoselective derivatives such as N-[(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]carbamate (99% chiral purity via NaBH₄ reduction) , the target compound lacks documented stereochemical complexity.

Pharmaceutical Intermediates

The target compound’s bromoalkyne group aligns with trends in kinase inhibitor development. For example, brominated pyrrole carbamates are precursors to compounds like Canertinib (a tyrosine kinase inhibitor) .

Stability Studies

Tert-butyl carbamates generally exhibit >90% stability in aqueous solutions (pH 3–9) at 25°C for 24 hours . However, the electron-withdrawing bromo group in the target compound may reduce hydrolytic stability compared to non-halogenated analogues.

Biological Activity

CarbaMic acid, N-(3-bromo-2-propyn-1-yl)-, 1,1-diMethylethyl ester (CAS Number: 1160357-42-5) is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C8H12BrNO2

- Molecular Weight : 234.09 g/mol

- Structure : The compound features a brominated propynyl group attached to a carbamic acid moiety, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of CarbaMic acid derivatives indicates potential applications in various therapeutic areas. The following sections detail specific biological activities reported in scientific literature.

1. Antimicrobial Activity

Some studies have explored the antimicrobial properties of carbamate derivatives, including those similar to CarbaMic acid. For instance, compounds with brominated alkyl groups have shown effectiveness against various bacterial strains. The presence of the bromine atom is believed to enhance membrane permeability and disrupt microbial cell integrity.

3. Cytotoxicity Against Cancer Cells

Preliminary studies indicate that certain carbamic acid derivatives exhibit cytotoxic effects against cancer cell lines. For example, some derivatives have been tested for their ability to induce apoptosis in tumor cells. The structure-activity relationship (SAR) suggests that modifications in the alkyl chain and functional groups can significantly influence cytotoxic potency.

Case Studies and Research Findings

Several research articles provide insights into the biological activities associated with carbamate compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.